molecular formula C17H15NO5 B1666153 Avenanthramide E CAS No. 93755-77-2

Avenanthramide E

Cat. No.: B1666153
CAS No.: 93755-77-2
M. Wt: 313.3 g/mol
InChI Key: FSKJPXSYWQUVGO-VQHVLOKHSA-N
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Description

Avenanthramide E is a phenolic alkaloid compound predominantly found in oats (Avena sativa). . These compounds have garnered significant attention due to their potential health benefits and applications in various fields, including medicine and cosmetics.

Mechanism of Action

Target of Action

Avenanthramide E, like other avenanthramides, primarily targets the phosphoinositide 3-kinase (PI3K) signaling pathway . This pathway plays a crucial role in cell survival, growth, and metabolism, making it an attractive target for therapeutic intervention .

Mode of Action

The signaling pathway begins with the interaction between the ligand and transmembrane receptor, mainly tyrosine kinase (RTK). This results in receptor dimerization and the autophosphorylation of the intracellular tyrosine domain, leading to the recruitment of PI3 . This compound modulates this PI3K/AKT signaling, leading to increased neuronal survival, reduced oxidative stress, and improved cognitive function .

Biochemical Pathways

Avenanthramides are produced in oat plants as phytoalexins, in response to pathogen attack and elicitation . The enzyme catalyzing the cinnamamide-generating reaction is hydroxycinnamoyl-CoA: hydroxyanthranilate N-hydroxycinnamoyltransferase (HHT), a member of the superfamily of BAHD acyltransferases . Avenanthramides combine carbon skeletons from both the stress-inducible shikimic acid and phenylpropanoid pathways .

Pharmacokinetics

The pharmacokinetics of this compound are currently being studied in clinical trials . These trials aim to determine the pharmacokinetics of avenanthramide following single ascending oral doses in healthy subjects, compare the pharmacokinetics of avenanthramide following single oral dose in healthy subjects under fasting and fed conditions, and determine the pharmacokinetics of avenanthramide following multiple ascending oral doses in healthy subjects .

Result of Action

Avenanthramides have antioxidant, anti-inflammatory, and anti-atherosclerotic properties . They have been shown to have anti-inflammatory effects in vitro and in vivo . These natural compounds express anti-inflammatory activity by modulation of pro-inflammatory gene expression such as cyclo-oxygenase, lipoxygenase, nitric oxide synthases and several pivotal cytokines, mainly by acting through nuclear factor-kappa B and mitogen-activated protein kinase signaling .

Action Environment

It is believed that lower levels of avenanthramides are produced in oats when they are grown in a dry environment, which disfavors crown rust, a kind of fungus that has been shown to stimulate avenanthramides production in oats grains .

Biochemical Analysis

Biochemical Properties

Avenanthramide E, like other avenanthramides, is produced in oat plants as a phytoalexin, in response to pathogen attack and elicitation . The enzyme catalysing the cinnamamide-generating reaction is hydroxycinnamoyl-CoA: hydroxyanthranilate N-hydroxycinnamoyltransferase (HHT), a member of the superfamily of BAHD acyltransferases . HHT from oat appears to have a narrow range of substrate usage, with preferred use of 5-hydroxyanthranilic acid .

Cellular Effects

This compound has been shown to have potent antioxidant activity, acting primarily by donating a hydrogen atom to a radical . It also exhibits anti-inflammatory effects, potentially due to the inhibition of the NF-κB activation in NF-κB dependent cytokine . Furthermore, it has been shown to modulate PI3K/AKT signaling, leading to increased neuronal survival, reduced oxidative stress, and improved cognitive function .

Molecular Mechanism

The anti-inflammatory effect of this compound is due to the inhibition of the NF-κB activation in NF-κB dependent cytokine . It has also been shown to modulate PI3K/AKT signaling . These interactions at the molecular level contribute to its effects on cell function and health.

Temporal Effects in Laboratory Settings

In a study involving eccentric exercise-induced inflammation, this compound was shown to reduce inflammation over time . This suggests that the compound has a temporal effect, with its anti-inflammatory properties becoming more pronounced over time.

Dosage Effects in Animal Models

In an ovalbumin-induced food allergy model, different doses of this compound were shown to decrease serum levels of specific IgE, histamine, and prostaglandin D . The higher dose of this compound showed better effects on the allergic responses than the lower dose .

Metabolic Pathways

This compound combines carbon skeletons from both the stress-inducible shikimic acid and phenylpropanoid pathways . This contributes to the chemical characteristics of avenanthramides as multifunctional plant defense compounds .

Subcellular Localization

Avenanthramides, including this compound, appear to be synthesized in the chloroplast, as a fluorescence signal originating from avenanthramides was localized to the chloroplasts . This suggests that this compound may be localized within the chloroplasts of cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: Avenanthramide E can be synthesized using engineered Escherichia coli strains. The process involves resuspending two E. coli strains (one harboring HpaBC and the other harboring SOMT9) with the culture supernatant of HA-7 at a cell density of OD 600 = 3.0. The mixture is then incubated at 30°C for 30 hours with shaking at 180 rpm and analyzed by high-performance liquid chromatography (HPLC) after ethyl acetate extraction .

Industrial Production Methods: Industrial production of avenanthramides, including this compound, typically involves the extraction from oat grains. The extraction process can be optimized using various chromatographic techniques, such as ultra-high-performance liquid chromatography (UHPLC), to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Avenanthramide E undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may exhibit enhanced biological activities or improved stability .

Scientific Research Applications

Avenanthramide E has a wide range of scientific research applications:

Comparison with Similar Compounds

  • Avenanthramide A
  • Avenanthramide B
  • Avenanthramide C

Comparison: While all avenanthramides share similar antioxidant and anti-inflammatory properties, avenanthramide E is unique due to its specific molecular structure, which allows it to interact more effectively with certain molecular targets. This makes it particularly effective in modulating the PI3K/AKT signaling pathway and providing neuroprotective effects .

Properties

IUPAC Name

2-[[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO5/c1-23-15-10-11(6-8-14(15)19)7-9-16(20)18-13-5-3-2-4-12(13)17(21)22/h2-10,19H,1H3,(H,18,20)(H,21,22)/b9-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSKJPXSYWQUVGO-VQHVLOKHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)NC2=CC=CC=C2C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)NC2=CC=CC=C2C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20437293
Record name (E)-2-[[3-(4-Hydroxy-3-methoxyphenyl)-1-oxo-2-propenyl]amino]benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20437293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93755-77-2
Record name Avenanthramide E
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93755-77-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Avenanthramide E
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093755772
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (E)-2-[[3-(4-Hydroxy-3-methoxyphenyl)-1-oxo-2-propenyl]amino]benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20437293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AVENANTHRAMIDE E
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SB9MUF0VRT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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